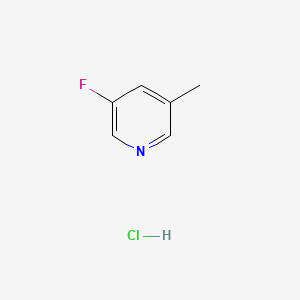

3-Fluoro-5-methyl-pyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-5-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXBDFLCODOXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-methyl-pyridine Hydrochloride

This guide provides a comprehensive overview of the known and anticipated physical properties of 3-Fluoro-5-methyl-pyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven methodologies for in-house characterization. Given the limited availability of published data for this specific salt, this guide emphasizes the experimental workflows required to elucidate its key physical characteristics, ensuring scientific integrity and empowering researchers to generate reliable data.

Introduction: The Significance of Fluorinated Pyridines

This compound belongs to the class of fluorinated pyridine derivatives, a group of compounds of significant interest in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The methyl group further modulates these properties. As an intermediate, 3-Fluoro-5-methyl-pyridine is a valuable building block in the synthesis of more complex molecules.[1] The hydrochloride salt form is often utilized to improve solubility and handling of the parent compound.

This guide will first present the available data for 3-Fluoro-5-methyl-pyridine and its hydrochloride salt, followed by detailed experimental protocols for the determination of its key physical properties.

Core Physical Properties: A Data-Driven Overview

While comprehensive experimental data for this compound is not extensively reported in the public domain, we can compile the known information for the parent compound and the hydrochloride salt from various chemical suppliers and databases.

| Property | 3-Fluoro-5-methyl-pyridine | This compound | Data Source |

| CAS Number | 407-21-6 | 1373223-28-9 | [1][2] |

| Molecular Formula | C₆H₆FN | C₆H₇ClFN (C₆H₆FN·HCl) | [1][2] |

| Molecular Weight | 111.12 g/mol | 147.58 g/mol | [1][2] |

| Appearance | Colorless to slight yellow liquid | Expected to be a crystalline solid | [1] |

| Melting Point | Not applicable (liquid at room temp) | Data not available | |

| Boiling Point | Data not available | Not applicable (salt) | |

| Solubility | Data not available | Expected to be soluble in polar solvents |

Experimental Workflows for Physical Property Determination

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of this compound.

Molecular Structure and Workflow Visualization

To provide a clear visual representation of the compound and the experimental process, the following diagrams are provided.

Caption: Molecular Structure of this compound.

Caption: Experimental workflow for determining physical properties.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Protocol:

-

Sample Preparation:

-

Instrumentation:

-

Measurement:

-

Place the capillary tube into the heating block of the apparatus.

-

Set the starting temperature to approximately 20°C below the estimated melting point.

-

Heat at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[4]

-

Perform the measurement in triplicate to ensure reproducibility.

-

Solubility Assessment

Determining the solubility in various solvents is crucial for applications in drug formulation and reaction chemistry.

Protocol:

-

Solvent Selection:

-

Choose a range of solvents with varying polarities, such as water, ethanol, methanol, dichloromethane, and acetone.

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.[6]

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Express the solubility in terms of mg/mL or mol/L.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The formation of the hydrochloride salt will cause a downfield shift of the proton signals, particularly those on the pyridine ring, due to the increased positive charge on the nitrogen atom.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation:

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[9]

-

-

Data Analysis:

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt will show characteristic peaks for the pyridine ring, the C-F bond, the methyl group, and the N-H⁺ bond.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

-

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

-

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a framework for understanding and determining the physical properties of this compound. While some fundamental data is available, a comprehensive characterization requires experimental investigation. The detailed protocols outlined herein offer a reliable and scientifically sound approach for researchers to generate the necessary data for their specific applications in drug discovery and chemical synthesis.

References

-

Experiment 1 - Melting Points. (n.d.). Retrieved from University of Missouri-St. Louis. [Link]

-

How to Get a Good 1H NMR Spectrum. (n.d.). Retrieved from University of Rochester, Department of Chemistry. [Link]

-

4.3: Melting Point Determination Procedure. (2020, August 25). Chemistry LibreTexts. [Link]

-

Melting point determination. (n.d.). Retrieved from University of Calgary. [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from University of the West Indies. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group. [Link]

-

Procedure for solubility testing of NM suspension. (2016, May 28). Retrieved from NanoValid. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018, July 2). World Health Organization. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from University of Pennsylvania. [Link]

-

Chapter 2 Techniques and Experimental Setup. (n.d.). Refubium - Freie Universität Berlin. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. [Link]

-

2.2: Solubility Lab. (2021, September 11). Chemistry LibreTexts. [Link]

-

fourier transform infrared spectroscopy. (n.d.). Retrieved from Missouri University of Science and Technology. [Link]

-

5.4: The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

-

Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). The Royal Society of Chemistry. [Link]

-

Lecture 13: Experimental Methods. (2011, March 29). Eugene E. Kwan. [Link]

-

3-Fluoro-5-methylpyridine. (n.d.). PubChem. [Link]

-

1H NMR spectrum for compound 3 in pyridine-d5. (n.d.). ResearchGate. [Link]

-

3-Fluoro-5-(5-methylpiperidin-2-yl)pyridine. (n.d.). PubChem. [Link]

-

This compound. (n.d.). Beijing Xinheng Research Technology Co., Ltd. [Link]

-

This compound, 97% Purity, C6H7ClFN, 25 grams. (n.d.). CP Lab Safety. [Link]

-

CAS No : 1007089-84-0 | Chemical Name : 3-Chloromethyl-5-methylpyridine Hydrochloride. (n.d.). Pharmaffiliates. [Link]

-

3-(Chloromethyl)-5-methylpyridine hydrochloride. (n.d.). Oakwood Chemical. [Link]

-

Pyridine Hydrochloride. (n.d.). ChemBK. [Link]

-

3-(Chloromethyl)-5-methylpyridine. (n.d.). ChemBK. [Link]

-

Pyridine, 3-methyl-. (n.d.). NIST WebBook. [Link]

-

3-Fluoro-5-hydrazinylpyridine. (n.d.). Hebei Summedchem Co., Ltd. [Link]

-

3-FLUORO-2-IODOPYRIDINE. (n.d.). SpectraBase. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - CAS:1373223-28-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. materialneutral.info [materialneutral.info]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. How To [chem.rochester.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to 3-Fluoro-5-methylpyridine Hydrochloride

This guide provides a comprehensive technical overview of 3-Fluoro-5-methylpyridine, a key building block in modern medicinal chemistry. While the primary focus of this document is the hydrochloride salt, it is important to note that the majority of commercially available data pertains to the free base, 3-Fluoro-5-methylpyridine (CAS No. 407-21-6). The hydrochloride salt is typically generated in situ or as a final step to enhance solubility and stability for specific applications.

Core Chemical and Physical Properties

3-Fluoro-5-methylpyridine is a substituted pyridine ring with a fluorine atom at the 3-position and a methyl group at the 5-position.[1] The introduction of a fluorine atom, a key bioisostere, significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity.[2]

| Property | Value | Source |

| CAS Number | 407-21-6 (Free Base) | [1][3][4] |

| Molecular Formula | C6H6FN | [1][3] |

| Molecular Weight | 111.12 g/mol | [1][3] |

| Appearance | Colorless to slight yellow liquid | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | 0-8°C | [1] |

The hydrochloride salt would be expected to be a solid with increased water solubility compared to the free base, a common characteristic of amine salts.

Structural Representation

Caption: Chemical structure of 3-Fluoro-5-methylpyridine.

Synthesis and Reactivity

The synthesis of fluorinated pyridines can be challenging. One common approach involves a halogen exchange reaction (halex reaction) from a corresponding chloro- or bromo-pyridine precursor. Another strategy is to build the fluorinated pyridine ring from acyclic precursors.

Hypothetical Synthetic Workflow

A plausible synthetic route to 3-Fluoro-5-methylpyridine could involve the diazotization of 3-amino-5-methylpyridine followed by a Schiemann reaction or a related fluorination protocol.

Caption: A potential synthetic pathway to 3-Fluoro-5-methylpyridine HCl.

Applications in Drug Discovery and Development

Fluorinated pyridines are crucial intermediates in the pharmaceutical industry. The introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] 3-Fluoro-5-methylpyridine serves as a valuable building block for the synthesis of more complex molecules targeting a range of therapeutic areas.[1]

Key Application Areas:

-

Pharmaceutical Intermediates: It is a key component in the synthesis of various pharmaceuticals, particularly those aimed at neurological disorders.[1] The unique substitution pattern allows for selective functionalization in the development of novel compounds.[1]

-

Agrochemicals: This compound is also utilized in the formulation of herbicides and pesticides.[1]

-

Research and Development: In a laboratory setting, it is used as a foundational molecule for creating new chemical entities with potentially improved biological activities.[1]

The strategic placement of the fluorine and methyl groups allows for diverse chemical modifications, primarily through reactions targeting the nitrogen atom or the remaining unsubstituted positions on the pyridine ring.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-5-methylpyridine and its hydrochloride salt.

Hazard Identification and First Aid

The free base, 3-Fluoro-5-methylpyridine, is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[5]

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[5]

-

If inhaled: Remove to fresh air.[6]

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[5]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Handle in a well-ventilated place.[7]

-

Personal Protective Equipment: Wear suitable protective clothing, gloves, and eye/face protection.[5][7]

-

Handling Precautions: Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[7] Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] The recommended storage temperature for the free base is between 0-8°C.[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-Fluoro-5-methylpyridine. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the structure. The fluorine atom will cause characteristic splitting patterns in both spectra.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and MS spectra for 3-Fluoro-5-methylpyridine, can be found in specialized chemical databases.[8]

Conclusion

3-Fluoro-5-methylpyridine, and by extension its hydrochloride salt, is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique electronic properties, imparted by the fluorine substituent, make it an attractive starting material for the development of new bioactive molecules. A thorough understanding of its chemical properties, reactivity, and safety considerations is essential for its effective and safe utilization in research and development.

References

-

PubChem. 3-Fluoro-5-methylpyridine | C6H6FN | CID 2762892. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Fluoro-5-methylpyridine | C6H6FN | CID 2762892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-5-methylpyridine | 407-21-6 [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 3-Fluoro-5-methylpyridine(407-21-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-Fluoro-5-methylpyridine Hydrochloride: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-5-methylpyridine hydrochloride, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and a methyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly advantageous for the synthesis of novel therapeutic agents. This document details the molecular weight, physicochemical properties, a robust protocol for its synthesis and purification, and advanced analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The methodologies are presented with a focus on the underlying scientific principles to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated pyridine derivatives are a cornerstone in modern medicinal chemistry, offering a powerful tool to fine-tune the biological activity of small molecules. The introduction of fluorine can significantly modulate a compound's acidity, lipophilicity, conformational preferences, and metabolic stability.[1][2] These modifications often translate to improved pharmacokinetic profiles, enhanced target selectivity, and greater resistance to metabolic degradation.[1][2] 3-Fluoro-5-methylpyridine, as a hydrochloride salt, serves as a key building block in the synthesis of a wide array of biologically active compounds, particularly in the development of pharmaceuticals targeting neurological disorders and in the formulation of advanced agrochemicals.[3] This guide provides an in-depth exploration of its fundamental properties and the practical methodologies for its synthesis and characterization.

Physicochemical Properties and Molecular Weight

A thorough understanding of the physicochemical properties of 3-Fluoro-5-methylpyridine hydrochloride is paramount for its effective application in research and development.

Molecular Weight Calculation

The molecular weight of 3-Fluoro-5-methylpyridine hydrochloride is determined by the sum of the molecular weights of the free base (3-Fluoro-5-methylpyridine) and hydrogen chloride (HCl).

Therefore, the molecular weight of 3-Fluoro-5-methylpyridine hydrochloride (C₆H₆FN·HCl) is 147.58 g/mol .

Key Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Fluoro-5-methylpyridine and general properties of pyridine hydrochlorides.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₆FN·HCl | Calculated |

| Molecular Weight | 147.58 g/mol | Calculated |

| Appearance (Free Base) | Colorless to slight yellow liquid | [3] |

| Appearance (Hydrochloride) | Expected to be a crystalline solid | General knowledge |

| Purity (Typical) | ≥ 98% (GC) | [3] |

| Storage Temperature | 0-8°C | [3] |

Synthesis and Purification of 3-Fluoro-5-methylpyridine Hydrochloride

The synthesis of 3-Fluoro-5-methylpyridine hydrochloride is typically achieved through the reaction of the free base, 3-Fluoro-5-methylpyridine, with hydrogen chloride. The following is a detailed, generalized protocol for its preparation and purification.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 3-Fluoro-5-methylpyridine hydrochloride.

Detailed Experimental Protocol

Materials:

-

3-Fluoro-5-methylpyridine (free base)

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or a solution in anhydrous diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas dispersion tube (if using HCl gas)

-

Dropping funnel (if using HCl solution)

-

Büchner funnel and filter paper

-

Vacuum flask

-

Vacuum desiccator with a suitable desiccant (e.g., phosphorus pentoxide)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-Fluoro-5-methylpyridine in anhydrous diethyl ether. The amount of solvent should be sufficient to fully dissolve the starting material.

-

Acidification:

-

Method A (Gaseous HCl): Cool the solution to 0°C in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the stirred solution using a gas dispersion tube. The hydrochloride salt will precipitate out of the solution as a white solid. Monitor the reaction progress; precipitation should be rapid.

-

Method B (HCl Solution): To the stirred solution at 0°C, add a solution of anhydrous hydrogen chloride in diethyl ether dropwise from a dropping funnel. The hydrochloride salt will precipitate upon addition.

-

-

Isolation: Once the precipitation is complete, continue stirring for an additional 15-30 minutes at 0°C to ensure complete reaction.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any unreacted starting material and residual acid.

-

Drying: Transfer the solid to a vacuum desiccator containing a suitable desiccant and dry under high vacuum to a constant weight. Pyridine hydrochlorides are often hygroscopic, so thorough drying and proper storage are crucial.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3-Fluoro-5-methylpyridine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 3-Fluoro-5-methylpyridine hydrochloride. Upon protonation of the pyridine nitrogen, a downfield shift of the ring protons is expected due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring.[5]

Expected ¹H NMR Spectral Changes:

-

Ring Protons: A general downfield shift of all pyridine ring proton signals compared to the free base.

-

Methyl Protons: A slight downfield shift of the methyl group protons.

-

N-H Proton: A new, broad signal corresponding to the N-H proton of the pyridinium ion will appear. The chemical shift of this proton can be highly dependent on the solvent and concentration.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-Fluoro-5-methylpyridine hydrochloride, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrum:

-

In positive ion mode ESI-MS, the spectrum will primarily show the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to the protonated 3-Fluoro-5-methylpyridine (C₆H₇FN⁺), which is approximately 112.06. The hydrochloride salt will dissociate in the ESI source.

Characterization Workflow Diagram

Caption: A standard workflow for the analytical characterization of 3-Fluoro-5-methylpyridine hydrochloride.

Conclusion

3-Fluoro-5-methylpyridine hydrochloride is a valuable and versatile building block in the synthesis of novel chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of its molecular weight, key physicochemical properties, a detailed, practical protocol for its synthesis and purification, and a robust workflow for its analytical characterization. By understanding the principles and methodologies outlined herein, researchers and drug development professionals can effectively utilize this compound to advance their scientific endeavors.

References

- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 639-642.

- Angell, C. A., & Shuppert, J. W. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics, 67(7), 3063-3071.

- Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- ACS Publications. (2021). α-Active Pyrylium Salt 2,4,5-Triphenylpyrylium for Improved Mass Spectrometry-Based Detection of Peptides. Analytical Chemistry.

- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.

-

PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methylpyridine. Retrieved from [Link]

- ACS Publications. (n.d.). Proton NMR Studies of the Lewis Acid-Base Reactions between Pyridinium Chlorides and theAcids ZnCI2 and AICI3.

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

- ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.

-

ScienceMadness Discussion Board. (2008). Painless pyridine hydrochloride production possible?. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- MDPI. (n.d.). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I)

-

MassBank. (n.d.). pyridine. Retrieved from [Link]

Sources

3-Fluoro-5-methyl-pyridine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-methylpyridine Hydrochloride

Introduction

3-Fluoro-5-methylpyridine, also known as 3-fluoro-5-picoline, is a substituted pyridine derivative that serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals.[1] The incorporation of a fluorine atom onto the pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed exploration of a primary synthetic pathway to 3-Fluoro-5-methylpyridine and its subsequent conversion to the hydrochloride salt, a more stable and handleable form for research and development.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-Fluoro-5-methylpyridine points to 5-methylpyridin-3-amine as a readily available and practical starting material. The key transformation is the substitution of an amino group with a fluorine atom. This is classically achieved via a Balz-Schiemann reaction, which involves the formation of a diazonium salt intermediate followed by thermal decomposition in the presence of a fluoride source.

Caption: Retrosynthetic analysis of 3-Fluoro-5-methylpyridine HCl.

Primary Synthesis Pathway: The Balz-Schiemann Reaction

The most established and reliable method for the synthesis of 3-Fluoro-5-methylpyridine from 5-methylpyridin-3-amine is a modified Balz-Schiemann reaction. This process involves two critical steps: diazotization of the amine and subsequent fluorodediazoniation.

Mechanism and Rationale

-

Diazotization: The primary aromatic amine (5-methylpyridin-3-amine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures. The strong acid, often fluoroboric acid (HBF₄) or hydrochloric acid followed by a fluoride source, protonates the nitrous acid, which then reacts with the amine to form a diazonium salt. Low temperatures (0–5 °C) are crucial to prevent the premature decomposition of the unstable diazonium intermediate.

-

Fluorodediazoniation: The resulting diazonium salt (in this case, 5-methylpyridine-3-diazonium tetrafluoroborate) is then gently heated. This thermal decomposition releases nitrogen gas (N₂), a thermodynamically favorable process, and generates a pyridyl cation. The tetrafluoroborate anion (BF₄⁻) serves as the fluoride source, delivering a fluoride ion to the cation to form the final product, 3-Fluoro-5-methylpyridine.

Caption: Mechanism of the Balz-Schiemann reaction for 3-Fluoro-5-methylpyridine synthesis.

Experimental Protocol: Synthesis of 3-Fluoro-5-methylpyridine

This protocol is a representative procedure based on established chemical principles.[2]

Materials and Reagents:

-

5-Methylpyridin-3-amine

-

Fluoroboric acid (HBF₄, ~48% in water)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-methylpyridin-3-amine.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

-

Slowly add fluoroboric acid to the amine with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

Prepare a solution of sodium nitrite in water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition. A precipitate of the diazonium salt should form.

-

Stir the resulting slurry for an additional 30 minutes at 0–5 °C.

-

-

Fluorodediazoniation and Isolation:

-

Filter the precipitated diazonium salt and wash it with cold water, followed by cold diethyl ether.

-

Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry; handle with extreme care and behind a safety shield.

-

Gently heat the dry diazonium salt in a flask. The decomposition will start, evolving nitrogen gas. Control the heating to maintain a steady rate of gas evolution.

-

The crude 3-Fluoro-5-methylpyridine will be obtained as an oil.

-

-

Purification:

-

Extract the crude product into diethyl ether.

-

Wash the ether layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The resulting crude oil can be further purified by vacuum distillation to yield pure 3-Fluoro-5-methylpyridine.

-

Protocol: Formation of 3-Fluoro-5-methylpyridine Hydrochloride

The free base is an oil, but for ease of handling, storage, and weighing, it is often converted to its hydrochloride salt.

Materials and Reagents:

-

Purified 3-Fluoro-5-methylpyridine

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent, e.g., 2M HCl in diethyl ether)

Procedure:

-

Dissolve the purified 3-Fluoro-5-methylpyridine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid solution with stirring.

-

A white precipitate of 3-Fluoro-5-methylpyridine hydrochloride will form.

-

Stir the mixture for 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

Data Summary

| Parameter | Details | Reference/Rationale |

| Starting Material | 5-Methylpyridin-3-amine | Commercially available precursor.[2] |

| Key Reagents | Fluoroboric acid (HBF₄), Sodium Nitrite (NaNO₂) | Standard reagents for Balz-Schiemann reaction. |

| Reaction Temp. | 0–5 °C (Diazotization) | Prevents premature decomposition of diazonium salt. |

| Product Form | Free Base: Colorless to light yellow liquid.[2] | Typical state for the unprotonated molecule. |

| Final Product | Hydrochloride Salt: White solid | Stable, non-hygroscopic solid, easy to handle. |

| Purification | Vacuum Distillation (Free Base) | Effective for purifying liquid organic compounds. |

Alternative Synthetic Strategies

While the Balz-Schiemann reaction is a robust method, modern chemistry offers alternative, though often more challenging, routes.

-

Direct C-H Fluorination: This is a highly sought-after transformation that avoids the need for pre-functionalized starting materials like amines. However, achieving meta-selectivity on a pyridine ring is notoriously difficult due to the ring's electronic properties.[3] Recent advances have shown promise but may require specialized catalysts and conditions that are not yet broadly applicable.[4]

-

Halogen Exchange (Halex) Reaction: This involves synthesizing a precursor like 3-bromo- or 3-chloro-5-methylpyridine and then substituting the halogen with fluorine using a fluoride salt (e.g., KF, CsF) often with a phase-transfer catalyst. This can be a viable alternative if the halogenated precursor is readily accessible.

References

- Hartwig, J. F., et al. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed.

- Gryaznova, T. V., et al. (2016). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. J. Am. Chem. Soc.

- Li, J., et al. (2024). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society.

- Chem-Impex International Inc. 3-Fluoro-5-methylpyridine.

- ChemicalBook. (n.d.). 3-Fluoro-5-methylpyridine Preparation Products And Raw materials.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

Sources

A Comprehensive Spectroscopic Guide to 3-Fluoro-5-methylpyridine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methylpyridine and its salts are heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The introduction of a fluorine atom into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. As the hydrochloride salt, its aqueous solubility is enhanced, a crucial factor for many pharmaceutical applications. Accurate structural elucidation and characterization of this compound are paramount for its application in drug design and development.

This technical guide provides a detailed analysis of the spectroscopic data for 3-Fluoro-5-methylpyridine hydrochloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecular structure and purity of the compound. This guide will first present the spectroscopic data for the free base, 3-Fluoro-5-methylpyridine, and subsequently explain the characteristic changes observed upon its protonation to form the hydrochloride salt.

Molecular Structure and Numbering

The structural integrity of 3-Fluoro-5-methylpyridine hydrochloride is the foundation of its chemical behavior. The systematic numbering of the atoms is essential for the unambiguous assignment of spectroscopic signals.

Figure 1: Structure and numbering of 3-Fluoro-5-methyl-pyridinium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Fluoro-5-methylpyridine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free base, 3-Fluoro-5-methylpyridine, is expected to show three aromatic proton signals and one methyl signal. Upon protonation to form the hydrochloride salt, the electron-withdrawing effect of the positively charged nitrogen causes a significant downfield shift of the ring protons, particularly those at the α (C2 and C6) and γ (C4) positions.[2]

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ) for Free Base (ppm) | Predicted Chemical Shift (δ) for Hydrochloride (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H2 | ~8.3 | ~8.8 | d | J(H2,F) ≈ 3 |

| H4 | ~7.5 | ~8.0 | dd | J(H4,F) ≈ 9, J(H4,H6) ≈ 2 |

| H6 | ~8.2 | ~8.7 | s | |

| CH₃ | ~2.4 | ~2.6 | s | |

| N-H | - | ~14-15 | br s |

Interpretation:

-

Aromatic Protons: The signals for H2, H4, and H6 are all expected to shift downfield by approximately 0.5-1.0 ppm upon protonation. The exact shifts depend on the solvent and concentration.

-

Methyl Protons: The methyl protons will also experience a smaller downfield shift.

-

N-H Proton: A broad singlet corresponding to the N-H proton of the pyridinium ion is expected to appear at a very downfield chemical shift, typically in the range of 14-15 ppm. Its broadness is due to quadrupolar relaxation and potential chemical exchange.

¹³C NMR Spectroscopy

Similar to the proton signals, the carbon signals of the pyridine ring will also shift downfield upon protonation. The carbons directly bonded to the nitrogen (C2 and C6) will show the most significant shifts.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ) for Free Base (ppm) | Predicted Chemical Shift (δ) for Hydrochloride (ppm) | Predicted C-F Coupling (J) in Hz |

| C2 | ~145 (d) | ~150 (d) | ~12 |

| C3 | ~158 (d) | ~160 (d) | ~240 |

| C4 | ~125 (d) | ~130 (d) | ~20 |

| C5 | ~135 (d) | ~138 (d) | ~5 |

| C6 | ~140 (s) | ~145 (s) | |

| CH₃ | ~18 | ~20 |

Interpretation:

-

The carbon directly attached to the fluorine atom (C3) will appear as a doublet with a large coupling constant (¹JCF), which is characteristic of a direct C-F bond.

-

The other ring carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF).

-

All ring carbon signals are predicted to shift downfield upon protonation due to the increased positive charge on the ring.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3][4] The chemical shift of the fluorine atom is sensitive to the electronic environment.

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ) for Free Base (ppm) | Predicted Chemical Shift (δ) for Hydrochloride (ppm) |

| ¹⁹F | ~ -120 to -130 | ~ -115 to -125 |

Interpretation:

Protonation of the pyridine nitrogen is expected to cause a slight downfield shift in the ¹⁹F chemical shift. This is because the increased positive charge on the ring withdraws electron density from the fluorine atom, leading to deshielding. The magnitude of this shift can be influenced by solvent effects.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of bands associated with the pyridinium ion (N-H⁺).

Key IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) for Free Base | Predicted Wavenumber (cm⁻¹) for Hydrochloride |

| C-H (aromatic) | 3000-3100 | 3000-3100 |

| C-H (methyl) | 2850-2960 | 2850-2960 |

| C=C, C=N (ring) | 1450-1600 | 1450-1620 |

| C-F | 1000-1100 | 1000-1100 |

| N-H⁺ stretch | - | 2500-3200 (broad) |

| N-H⁺ bend | - | ~1500-1550 |

Interpretation:

-

N-H⁺ Stretching: The most prominent new feature in the IR spectrum of the hydrochloride salt will be a broad and strong absorption band in the 2500-3200 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in a pyridinium salt.[6][7] This broadening is due to hydrogen bonding.

-

Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring may show slight shifts and changes in intensity upon protonation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For hydrochloride salts, the mass spectrum typically shows the molecular ion of the free base, as the HCl is lost upon ionization.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the free base, 3-Fluoro-5-methylpyridine, at an m/z of 111.05.[8]

-

Fragmentation Pattern: Common fragmentation pathways for pyridines involve the loss of HCN and cleavage of the methyl group. The presence of the fluorine atom will also influence the fragmentation pattern.

Figure 2: A simplified workflow for the mass spectrometry analysis of 3-Fluoro-5-methylpyridine hydrochloride.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 3-Fluoro-5-methylpyridine hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-abundance nucleus, so fewer scans are typically required compared to ¹³C NMR.

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for observing the protonated molecule [M+H]⁺ or Electron Ionization (EI) for observing the radical cation M⁺• and its fragments.

Conclusion

The spectroscopic characterization of 3-Fluoro-5-methylpyridine hydrochloride provides a definitive confirmation of its structure. The key spectroscopic signatures include the downfield shift of proton and carbon signals in the NMR spectra upon protonation, the appearance of a characteristic N-H⁺ stretching band in the IR spectrum, and a molecular ion in the mass spectrum corresponding to the free base. This comprehensive guide serves as a valuable resource for scientists and researchers working with this important class of compounds, enabling them to confidently identify and characterize 3-Fluoro-5-methylpyridine hydrochloride in their applications.

References

-

PubChem. 3-Fluoro-5-methylpyridine. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

University of Wisconsin-Madison. Flourine NMR. [Link]

-

Rochester Institute of Technology. Fluorine NMR. [Link]

-

National Center for Biotechnology Information. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

-

J. Chem. Soc., Perkin Trans. 2. A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. [Link]

-

National Institute of Standards and Technology. Pyridine hydrochloride. [Link]

-

PubChem. Pyridinium chloride. [Link]

-

Wiley Online Library. Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. [Link]

-

MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

ACS Publications. The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

Wikipedia. Pyridinium chloride. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Bulletin of the Polish Academy of Sciences, Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

MassBank. pyridine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine hydrochloride [webbook.nist.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-5-methylpyridine | C6H6FN | CID 2762892 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-Fluoro-5-methyl-pyridine hydrochloride in Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Pharmaceutical and Chemical Research

Physicochemical Properties and Their Anticipated Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 3-Fluoro-5-methyl-pyridine hydrochloride, several key features will govern its behavior:

-

Ionic Nature: As a hydrochloride salt, the compound exists in an ionized state, consisting of the protonated pyridinium cation and the chloride anion. This ionic character immediately suggests a preference for polar solvents that can effectively solvate these charged species.

-

The Pyridine Ring: The aromatic pyridine ring contributes to the molecule's overall polarity. The nitrogen atom is a hydrogen bond acceptor, further enhancing interactions with protic solvents.

-

Influence of Substituents:

-

Fluorine: The highly electronegative fluorine atom at the 3-position acts as an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen.

-

Methyl Group: The methyl group at the 5-position is a weak electron-donating group and increases the lipophilicity of the molecule to a small extent.

-

-

pKa: The acidity of the pyridinium ion is a critical factor.[3] The pKa of pyridinium itself is approximately 5.[3] The electron-withdrawing fluorine atom is expected to make the pyridinium ion of 3-fluoro-5-methyl-pyridine slightly more acidic (a lower pKa) than the unsubstituted parent compound. This is a key parameter in salt stability and solubility.[4]

A Qualitative Prediction of Solubility in Organic Solvents

Based on the principles of "like dissolves like" and the known solubility of similar compounds like pyridine hydrochloride (soluble in ethanol and chloroform, insoluble in diethyl ether), we can make some educated predictions about the solubility of this compound.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected in these solvents. Their ability to form hydrogen bonds and their high polarity can effectively solvate both the pyridinium cation and the chloride anion.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): Good to moderate solubility is anticipated. These solvents have high dipole moments and can solvate cations well, but they are less effective at solvating anions compared to protic solvents. Some solubility is still expected due to the overall polarity of the compound.

-

Less Polar Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate to low solubility is likely. While chloroform is known to dissolve pyridine hydrochloride, the solubility is generally lower than in alcohols.[3]

-

Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): Very low to negligible solubility is expected. These solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the ionic salt.

Experimental Determination of Solubility: A Validated Approach

Accurate solubility determination is an empirical process. The following sections provide detailed, self-validating protocols for measuring the solubility of this compound.

Core Principle: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[5] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation:

-

Accurately weigh an amount of this compound that is in clear excess of its estimated solubility into a series of glass vials.

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Remove the vials from the incubator and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

-

For finer particles, centrifugation at a controlled temperature is recommended to ensure complete separation of the solid phase.

-

-

Sampling and Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) to remove any remaining microscopic particles. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determine the concentration of the dissolved compound by comparing the analytical response to a pre-established calibration curve.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution Factor)

-

-

High-Throughput Screening (HTS) for Rapid Solubility Assessment

For screening solubility in a larger number of solvents, a 96-well plate format can be employed. This method provides a semi-quantitative or rank-order assessment of solubility.

Sources

Navigating the Stability Landscape of 3-Fluoro-5-methyl-pyridine Hydrochloride: A Technical Guide for Researchers

Introduction: The Significance of 3-Fluoro-5-methyl-pyridine Hydrochloride in Modern Drug Discovery

This compound, a substituted pyridine derivative, represents a critical structural motif in contemporary medicinal chemistry. The incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines valuable intermediates in the synthesis of novel therapeutic agents.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its chemical stability and optimal storage conditions is paramount to ensure its quality, purity, and performance in downstream applications.

This in-depth technical guide provides a comprehensive overview of the stability and storage considerations for this compound. While specific public data on the hydrochloride salt is limited, this guide synthesizes information on the free base, general principles of pyridine chemistry, and established protocols for stability testing to offer a robust framework for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-Fluoro-5-methyl-pyridine and the influence of the hydrochloride salt is essential for predicting its stability.

| Property | 3-Fluoro-5-methylpyridine (Free Base) | This compound (Predicted) |

| Molecular Formula | C₆H₆FN[3] | C₆H₇ClFN |

| Molecular Weight | 111.12 g/mol [3] | 147.58 g/mol |

| Appearance | Colorless to slight yellow liquid[1] | White to off-white solid |

| Boiling Point | 139 °C at 700 Torr | Not applicable (solid) |

| Solubility | Soluble in organic solvents | Expected to be soluble in water and polar protic solvents.[4] |

| pKa | 3.10 ± 0.20 (Predicted) | Not applicable |

The formation of a hydrochloride salt from the basic pyridine nitrogen is a common strategy to improve the solubility and handling of amine-containing compounds.[5] However, this salt formation also introduces a higher propensity for hygroscopicity, which can significantly impact stability.[6]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated, particularly under stress conditions. These pathways are critical to understand for the development of stability-indicating analytical methods.

Hydrolysis

The C-F bond in fluorinated pyridines is generally stable; however, under extreme pH and elevated temperatures, nucleophilic substitution of the fluorine by a hydroxyl group could occur. The presence of the electron-withdrawing pyridine ring can activate the fluorine for such substitution.

Oxidation

Pyridine N-oxides can be formed through oxidation. While the pyridine ring is relatively electron-deficient, oxidative conditions, such as exposure to peroxides, could lead to the formation of N-oxide derivatives.

Photodegradation

Pyridine and its derivatives can be susceptible to photolytic degradation.[7] UV radiation can induce complex reactions, potentially leading to ring-opening or polymerization. The specific impact of the fluoro and methyl substituents on the photostability of the pyridine ring would require experimental investigation.

Diagram: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The following recommendations are based on best practices for pyridine derivatives and hydrochloride salts.

Storage Conditions:

-

Temperature: Store in a cool, dry place.[8] For long-term storage, refrigeration (2-8 °C) is recommended.

-

Light: Protect from light. Store in amber glass vials or other light-opaque containers.

-

Moisture: Due to the hygroscopic nature of hydrochloride salts, it is critical to store the compound in a tightly sealed container in a desiccated environment.[4][6] Exposure to humidity can lead to the absorption of water, which may accelerate degradation.[5]

-

Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Handling Precautions:

-

Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile or neoprene are recommended), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.

Experimental Workflow for Stability Assessment

A comprehensive stability assessment of this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines.[9] This involves forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method, followed by long-term and accelerated stability studies.

Forced Degradation Studies

The goal of forced degradation is to intentionally degrade the sample to an extent of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[10]

Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80 °C for a defined period.

-

Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period. Also, expose a solution of the compound to the same temperature.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., UV and visible light) according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Diagram: Forced Degradation Workflow

Caption: Experimental workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products.

Recommended HPLC Method Parameters (Starting Point):

| Parameter | Recommendation |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (pH 3-4) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (determined by UV scan) |

| Column Temperature | 25-30 °C |

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is crucial to ensure that the parent peak is free from co-eluting degradants.

Conclusion

References

- This compound - CAS:1373223-28-9. Beijing Xinheng Research Technology Co., Ltd.

- 3-Fluoro-5-methylpyridine. Chem-Impex.

- 3-Fluoro-5-methylpyridine SDS, 407-21-6 Safety Data Sheets. Echemi.

- 3-Fluoro-5-methylpyridine. Aldlab Chemicals.

- Hygroscopicity Testing. BOC Sciences.

- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.

- SAFETY DATA SHEET. Fisher Scientific.

- Forced Degradation Studies. MedCrave online.

- Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation. IP Indexing.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. EJPMR.

- Is it possible to boil off HCl from pyridinium chloride salts?. ResearchGate.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Request PDF.

- Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed.

- Pyridine hydrochloride. ChemicalBook.

- Development of forced degradation and stability indicating studies of drugs—A review. NIH.

- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.

- HPLC Methods for analysis of Pyridine. HELIX Chromatography.

- 3-Picoline,4-amino-5-fluoro-(8CI) Safety Data Sheets. Echemi.

- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.

- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.

- 3-(Chloromethyl)-5-methylpyridine hydrochloride. Apollo Scientific.

- 3-Fluoro-5-methylpyridine. PubChem.

- (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. PubChem.

- 3-Fluoro-5-methylpyridine. ChemicalBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. orgsyn.org [orgsyn.org]

- 3. aldlab-chemicals_3-Fluoro-5-methylpyridine [aldlab.com]

- 4. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 5. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 6. researchgate.net [researchgate.net]

- 7. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 3-Fluoro-5-methylpyridine Hydrochloride as a Synthetic Building Block

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated heterocyclic compounds are cornerstones of modern medicinal and agricultural chemistry. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive technical overview of 3-Fluoro-5-methylpyridine hydrochloride, a versatile and highly valuable synthetic building block. We will delve into its core properties, explore the electronic logic behind its reactivity, present detailed synthetic protocols, and showcase its application in constructing complex molecular architectures, thereby offering researchers a practical framework for its effective utilization.

Core Characteristics of the Reagent

3-Fluoro-5-methylpyridine is most commonly supplied and handled as its hydrochloride salt. This enhances the compound's stability and simplifies handling, as the free base is a liquid. For most synthetic applications, the hydrochloride salt is neutralized in situ to liberate the reactive free base. The data presented below pertains to the free base, 3-Fluoro-5-methylpyridine.

Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| IUPAC Name | 3-Fluoro-5-methylpyridine | [4] |

| Synonyms | 5-Fluoro-3-picoline | [5] |

| CAS Number | 407-21-6 | [4] |

| Molecular Formula | C₆H₆FN | [4][5] |

| Molecular Weight | 111.12 g/mol | [4][5] |

| Appearance | Colorless to slight yellow liquid | [5] |

| Storage | Store at 0-8°C | [5] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS data available | PubChem, ChemicalBook |

The Causality of Reactivity: Electronic and Steric Influences

The synthetic utility of 3-Fluoro-5-methylpyridine is dictated by the interplay of its three key structural features: the electron-deficient pyridine ring, the strongly electron-withdrawing fluorine atom, and the weakly electron-donating methyl group.

-

Pyridine Ring: As a heteroaromatic system, the nitrogen atom renders the ring electron-deficient compared to benzene, making it susceptible to nucleophilic attack.

-

Fluorine Atom: Being the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I). This effect significantly acidifies the ring protons and, crucially, activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr) .[6]

-

Methyl Group: The methyl group provides a modest electron-donating effect (+I), which can influence the regioselectivity of certain reactions. It also serves as a synthetic handle for further functionalization.

This specific substitution pattern makes the C3 position (bearing the fluorine) a prime site for nucleophilic attack, while the other positions (C2, C4, C6) are available for metalation or cross-coupling reactions, should a suitable leaving group be installed.

Key Synthetic Transformations and Methodologies

3-Fluoro-5-methylpyridine hydrochloride is a versatile precursor for a range of chemical transformations, enabling the synthesis of diverse and complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom, coupled with the inherent electron deficiency of the pyridine ring, makes the C-F bond susceptible to cleavage via an SNAr mechanism.[6] While the C-F bond is strong, the rate-determining step in SNAr is the initial attack of the nucleophile to form a stable Meisenheimer intermediate. The high electronegativity of fluorine stabilizes this intermediate, making it a surprisingly effective leaving group in this context.[6][7]

This reaction is invaluable for installing oxygen, nitrogen, and sulfur nucleophiles at the C3 position.

Caption: General mechanism for S(N)Ar on 3-fluoro-5-methylpyridine.

Exemplary Protocol: Synthesis of 3-Alkoxy-5-methylpyridine

This protocol is a representative, self-validating system for executing an SNAr reaction.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the desired alcohol (e.g., benzyl alcohol, 1.5 eq.) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous DMF (0.2 M).

-

Alkoxide Formation: Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases, to form the sodium alkoxide.

-

Nucleophilic Attack: Add a solution of 3-Fluoro-5-methylpyridine (1.0 eq., free base) in anhydrous DMF to the flask. Note: If starting from the hydrochloride salt, neutralize it first or add an additional equivalent of base.

-

Reaction: Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkoxy-5-methylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally unreactive in standard palladium-catalyzed cross-coupling reactions, the 3-Fluoro-5-methylpyridine scaffold is an excellent platform for these transformations if another, more reactive leaving group (e.g., Br, I, OTf) is present at a different position on the ring.[8][9] The fluorine and methyl substituents play a crucial role in modulating the electronic properties of the scaffold, which can influence catalyst activity and reaction outcomes. For instance, a bromo- or iodo- derivative of this scaffold would be a prime candidate for Suzuki, Stille, or Buchwald-Hartwig couplings.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 3-Fluoro-5-methylpyridine | C6H6FN | CID 2762892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Fluoro-5-methyl-pyridine Hydrochloride

Introduction: The Strategic Importance of C-N Bond Formation with Heteroaromatic Amines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, largely obsolete in many applications.[1]

This application note provides a detailed guide for the successful Buchwald-Hartwig amination of a challenging, yet pharmaceutically relevant substrate: 3-Fluoro-5-methyl-pyridine hydrochloride. The presence of an electron-withdrawing fluorine atom and the inherent electron-deficient nature of the pyridine ring present unique challenges to the catalytic cycle. Furthermore, the use of a hydrochloride salt necessitates careful consideration of the reaction stoichiometry. This document will provide a comprehensive protocol, elucidate the mechanistic rationale behind the chosen conditions, and offer practical troubleshooting guidance for researchers in drug discovery and development.

Mechanism and Key Considerations for an Electron-Deficient Pyridine Substrate

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]

The Catalytic Cycle

A simplified representation of the catalytic cycle is as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Cl or C-Br bond of a halopyridine derivative of 3-fluoro-5-methylpyridine) to form a Pd(II) intermediate.[5][7]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the desired arylamine product.[1][6]

Key Considerations for this compound

The successful amination of this specific substrate requires careful attention to several factors:

-

Electron-Deficient Nature of the Pyridine Ring: The pyridine nitrogen acts as an electron sink, making the ring electron-deficient. This can slow down the rate-determining oxidative addition step. The presence of an additional electron-withdrawing fluorine atom further exacerbates this issue.

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and low conversion.[8] The choice of a suitable ligand is crucial to mitigate this inhibition. Bulky, electron-rich phosphine ligands are often employed to sterically shield the palladium center and promote the desired catalytic pathway.[1][7][8]

-

The Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the pyridine nitrogen is protonated. This necessitates the use of at least one additional equivalent of base to neutralize the hydrogen chloride and liberate the free pyridine for the reaction.

-